3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride
Description
Properties
CAS No. |
1955524-07-8 |
|---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
3-(aminomethyl)-1-benzofuran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9NO3.ClH/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13;/h1-4H,5,11H2,(H,12,13);1H |
InChI Key |
VWBFNHKUJKVPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : Benzofuran-2-carboxylic acid is suspended in nitrobenzene at 0–10°C.
-
Acylation : Butyryl chloride or acetyl chloride is added dropwise, followed by AlCl₃. The mixture is stirred for 24 hours at 25°C.
-
Workup : The reaction is quenched with ice-hydrochloric acid, and the product is extracted into ethyl acetate. Sodium bicarbonate washes isolate the carboxylic acid, which is acidified to precipitate the acylated product.
Example :
-
5-Butyryl-benzofuran-2-carboxylic acid is synthesized with a yield of 91.6% using this method, demonstrating the feasibility of acylating benzofuran derivatives at non-meta positions under controlled conditions.
Mannich Reaction for Aminomethyl Group Introduction
The Mannich reaction converts ketones to β-amino ketones, enabling the installation of the aminomethyl group. For 3-(aminomethyl)-1-benzofuran-2-carboxylic acid , this involves reacting 3-acetylbenzofuran-2-carboxylic acid with formaldehyde and an amine source.
Optimized Conditions
-
Amine Source : Dimethylamine hydrochloride or ammonium chloride.
-
Solvent : Dioxane or ethanol for solubility and reaction homogeneity.
-
Temperature : Reflux (80–100°C) for 5 hours to ensure complete conversion.
Example :
-
5-(2-Dimethylaminomethyl-butyryl)-benzofuran-2-carboxylic acid hydrochloride is synthesized by reacting 5-butyryl-benzofuran-2-carboxylic acid with paraformaldehyde and dimethylamine hydrochloride in dioxane. The product is recrystallized from ethanol/ether, yielding a pure hydrochloride salt with a melting point of 191–193°C.
Cyclization Strategies for Benzofuran Core Formation
Constructing the benzofuran ring with pre-installed functional groups streamlines synthesis. A cyclization approach using 2-hydroxy-3-acetylbenzoic acid as a precursor avoids regioselectivity issues associated with Friedel-Crafts acylation.
Cyclization Protocol
-
Precursor Synthesis : Acetylation of 2,3-dihydroxybenzoic acid using acetic anhydride.
-
Ring Formation : Treatment with sulfuric acid or polyphosphoric acid induces cyclization, forming 3-acetylbenzofuran-2-carboxylic acid .
-
Mannich Reaction : As described in Section 3, followed by hydrochloride salt formation using concentrated HCl.
Advantages :
-
Avoids competing acylation at positions 5 or 6.
-
Higher yields due to fewer purification steps.
Comparative Analysis of Synthetic Routes
Insights :
-
The Friedel-Crafts route is well-documented but requires careful control of reaction conditions to favor position 3 acylation.
-
Cyclization methods offer higher regioselectivity but depend on accessible precursors.
Purification and Characterization
Recrystallization
Spectroscopic Data
-
¹H NMR : Aromatic protons resonate at δ 7.3–7.9 ppm, while the aminomethyl group (CH₂NH₂) appears as a broad singlet at δ 3.7–4.2 ppm.
-
Melting Point : The hydrochloride salt typically melts with decomposition at 190–193°C, consistent with tertiary amine hydrochlorides.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxaldehyde, while reduction may produce benzofuran-2-methanol.
Scientific Research Applications
Medicinal Chemistry
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride is primarily investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, Mannich bases derived from benzofuran derivatives have shown cytotoxic effects against various cancer cell lines, including human colon cancer cells, suggesting that this compound may possess similar activities .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Cell Lines Tested | Reference |
|---|---|---|---|
| Mannich Bases | Anticancer | Human Colon Cancer | |
| 3-(Aminomethyl)-1-benzofuran-2-carboxylic acid | Potential Anticancer | Under Investigation | - |
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Benzofuran derivatives have been associated with modulation of neurotransmitter systems, which could lead to developments in treatments for neurological disorders. The amino group may enhance binding to receptors involved in these pathways.
Synthesis of Derivatives
The synthesis of this compound serves as a precursor for creating various derivatives with enhanced biological activity. The ability to modify the benzofuran core allows researchers to explore a range of pharmacological profiles.
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
- A study on Mannich bases demonstrated that derivatives of benzofuran exhibited cytotoxicity significantly higher than standard chemotherapeutic agents like 5-fluorouracil, indicating that modifications to the benzofuran structure can lead to improved therapeutic outcomes .
- Another research effort focused on the synthesis of various benzofuran derivatives, emphasizing their role in drug discovery and development for conditions such as cancer and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and ionic interactions with active sites, while the benzofuran ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride with structurally related compounds from the Enamine Ltd catalogue ():
| Compound Name (CAS/EN300 ID) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₀ClNO₃ | 227.65 | Benzofuran core, aminomethyl, carboxylic acid | Drug intermediates, CNS agents |
| 1-Aminopiperidin-4-ol hydrochloride (EN300-1603777) | C₈H₁₀ClNO₃ | 203.63 | Piperidine ring, amino, hydroxyl groups | Alkaloid synthesis, peptidomimetics |
| rac-Ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | C₇H₁₄ClNO₃ | 195.65 | Pyrrolidine ring, ester, hydroxyl groups | Chiral building blocks |
| 3-(Aminomethyl)-3-(2-hydroxyethoxy)-1λ⁶-thiolane-1,1-dione hydrochloride (EN300-1241599) | Not provided | Not provided | Thiolane ring, sulfone, hydroxyethoxy, aminomethyl | Sulfonamide precursors |
| 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | Not provided | Not provided | Bridged bicyclic system, carboxylic acid | Rigid scaffold for drug design |
Functional Group and Reactivity Analysis
- Benzofuran vs. Piperidine/Pyrrolidine Derivatives: The benzofuran core in the target compound provides aromaticity and planar rigidity, favoring interactions with hydrophobic enzyme pockets. In contrast, 1-aminopiperidin-4-ol hydrochloride and pyrrolidine derivatives exhibit aliphatic heterocycles, which enhance conformational flexibility and blood-brain barrier penetration, making them common in CNS drug candidates .
- Carboxylic Acid vs. Ester/Sulfone Groups: The carboxylic acid in the target compound increases acidity (pKa ~2–3), promoting hydrogen bonding in biological systems. The rac-ethyl ester derivative (C₇H₁₄ClNO₃) contains a hydrolyzable ester group, while the thiolane-sulfone compound (EN300-1241599) features sulfone moieties, which are electronegative and often used in protease inhibitors .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral benzofurans. However, the bicyclo[2.2.1]heptane derivative’s rigid structure may reduce solubility despite its carboxylic acid group.
- Thermal Stability : Benzofuran’s aromaticity likely confers higher thermal stability than aliphatic heterocycles like piperidine or thiolane.
Biological Activity
3-(Aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride (commonly referred to as AMBF) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AMBF, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
AMBF is characterized by its unique benzofuran structure, which contributes to its biological activity. The compound's molecular formula is C₉H₉ClN₂O₃, and it possesses both an amino group and a carboxylic acid functional group, which are critical for its interaction with biological targets.
The biological activity of AMBF is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can lead to various pharmacological effects, including:
- Enzyme Inhibition : AMBF may inhibit certain enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation : The compound can act as a ligand for various receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that AMBF may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Research has indicated that AMBF exhibits promising anticancer activity. A study evaluated its effects on cancer cell lines and found that it can induce apoptosis (programmed cell death) in various cancer types. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial regulators of apoptosis.
Table 1: Anticancer Activity of AMBF
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Caspase activation |
| A549 (Lung) | 15.0 | Bcl-2 modulation |
Antimicrobial Activity
AMBF has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell walls, leading to cell lysis.
Table 2: Antimicrobial Activity of AMBF
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- In Vivo Efficacy Against Tumors : A recent animal study assessed the efficacy of AMBF in tumor-bearing mice. Mice treated with AMBF showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
- Safety Profile Assessment : Toxicological evaluations have indicated that AMBF has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 3-(aminomethyl)-1-benzofuran-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. For example, Friedel-Crafts acylation or alkylation can introduce substituents, followed by aminomethylation via reductive amination or nucleophilic substitution. Final hydrolysis of ester intermediates yields the carboxylic acid, which is then converted to the hydrochloride salt.
- Optimization : Control reaction temperature (e.g., 0–5°C for sensitive steps), use anhydrous solvents to prevent side reactions, and employ catalysts like palladium for coupling reactions. Purity (>95%) can be ensured via recrystallization or column chromatography .
Q. How do the functional groups in this compound influence its chemical reactivity and biological interactions?
- Functional Group Roles :
- Aminomethyl (-CH₂NH₂) : Enhances solubility in aqueous media and enables hydrogen bonding with biological targets (e.g., enzymes).
- Benzofuran Core : Provides aromatic stability and π-π stacking potential.
- Carboxylic Acid (-COOH) : Facilitates salt formation (hydrochloride) and ionic interactions.
Q. Which analytical techniques are critical for characterizing this compound?
- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and ≥98% purity thresholds.
- Structural Confirmation :
- NMR : - and -NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular formula validation.
- FT-IR : To confirm functional groups (e.g., -NH₂ stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzofuran derivatives?
- Approach :
Comparative Assays : Test compounds under identical conditions (e.g., cell lines, concentrations).
Purity Verification : Use HPLC to rule out impurities as confounding factors.
Structural Reanalysis : Confirm regiochemistry (e.g., 2- vs. 3-substituted benzofuran) via X-ray crystallography or 2D NMR.
- Example : Derivatives with aminomethyl groups at the 2-position (vs. 3-position) may exhibit altered binding affinities due to steric effects .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies on this compound?
- SAR Strategy :
Analog Synthesis : Modify substituents (e.g., halogens, alkyl chains) on the benzofuran ring or aminomethyl group.
Biological Testing : Screen analogs for activity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with electronic (Hammett constants) or steric parameters.
Computational Modeling : Use molecular docking to predict binding modes with target proteins (e.g., kinases).
- Case Study : Ethyl 4-chloro-5-aminomethyl derivatives showed enhanced antimicrobial activity compared to unsubstituted analogs, highlighting the role of electron-withdrawing groups .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs?
- Methods :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective synthesis.
- Resolution Techniques : Employ diastereomeric salt formation or chiral HPLC to separate enantiomers.
- Validation : Circular Dichroism (CD) or polarimetry to confirm enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
